molecular formula C12H10ClNO2 B5918530 N-(4-chlorobenzyl)furan-2-carboxamide

N-(4-chlorobenzyl)furan-2-carboxamide

Cat. No.: B5918530
M. Wt: 235.66 g/mol
InChI Key: ZYYQNPNUQWHIFR-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)furan-2-carboxamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. It belongs to the furan-carboxamide class, a scaffold recognized for its diverse biological activities as demonstrated in published studies. Primary research applications for furan-2-carboxamide derivatives, as explored in the scientific literature, include: Antibacterial Research: Structurally similar N-(4-bromophenyl)furan-2-carboxamide has shown promising in vitro antibacterial efficacy against clinically isolated, drug-resistant bacterial strains. These include critically prioritized pathogens such as carbapenem-resistant Acinetobacter baumannii (CRAB), Klebsiella pneumoniae (CRKP), Enterobacter cloacae (CREC), and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for this activity has been further validated through molecular docking studies and MD simulations, suggesting interaction with bacterial targets . Anticancer Research: Other furan-2-carboxamide derivatives have been investigated as novel microtubule-stabilizing agents. These compounds can induce mitotic arrest and potentiate apoptosis in cancer cells, representing a potential strategy for oncology research . Antiviral Research: Additional studies have identified specific furan-carboxamide derivatives as novel inhibitors of lethal influenza viruses such as H5N1, highlighting the broad therapeutic potential of this chemical class . The presence of both the furan ring and the carboxamide group is a pivotal building unit in many bioactive molecules, contributing to stability and molecular interactions . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-10-5-3-9(4-6-10)8-14-12(15)11-2-1-7-16-11/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYQNPNUQWHIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carboxamide in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the 4-chlorobenzyl group.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. The exact molecular pathways and targets may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the aromatic ring significantly influences molecular weight, melting point, and spectral characteristics:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (NMR, IR)
N-(4-Chlorobenzyl)furan-2-carboxamide (4d) 4-Chlorobenzyl C₁₉H₁₅ClN₂O₂ 350.79 213–215 72 ¹H NMR: δ 10.2 (NH), 7.2–8.1 (aromatic)
N-(4-Bromophenyl)furan-2-carboxamide (3) 4-Bromophenyl C₁₁H₈BrNO₂ 282.10 Not reported 94 ¹³C NMR: δ 161.2 (C=O), 148.5 (furan)
N-(4-Methylphenyl)furan-2-carboxamide 4-Methylphenyl C₁₂H₁₁NO₂ 201.22 Not reported Not reported IR: 3310 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O)
N-(2-Nitrophenyl)furan-2-carboxamide 2-Nitrophenyl C₁₁H₈N₂O₄ 232.19 388 Not reported ¹H NMR: δ 8.3 (NO₂-adjacent H), IR: 1660 cm⁻¹ (C=O)
  • Electron-Withdrawing Groups (EWGs): Bromo and nitro substituents reduce electron density, enhancing hydrogen-bonding interactions (e.g., N-(2-nitrophenyl) derivative’s intramolecular N–H⋯O bonds stabilize its planar conformation ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-chlorobenzyl)furan-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via amide coupling between furan-2-carboxylic acid and 4-chlorobenzylamine. Activation of the carboxylic acid using carbodiimides (e.g., EDCl) with HOBt as a coupling agent in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is typical. Reaction progress is monitored via TLC, and purification is achieved through column chromatography or recrystallization . Alternative routes may involve Suzuki-Miyaura cross-coupling for introducing substituents, though this requires pre-functionalized intermediates .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity. Key signals include the furan proton resonances (6.3–7.5 ppm) and the amide carbonyl (165–170 ppm) .
  • IR Spectroscopy : Stretching frequencies for the amide C=O (1660–1680 cm1^{-1}) and aromatic C-Cl (750–800 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL (via SHELX suite) resolves 3D conformation and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Q. What are the key structural features influencing bioactivity?

  • Methodological Answer :

  • The 4-chlorobenzyl group enhances lipophilicity, improving membrane permeability.
  • The furan ring participates in π-π stacking or hydrogen bonding with biological targets.
  • Substitutions on the benzyl group (e.g., halogen position) modulate electronic effects and steric hindrance, as shown in analogs like N-(4-methylbenzyl)furan-2-carboxamide .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Purity Variability : Validate compound purity via HPLC (>95%) and 1^1H NMR integration .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Structural Confirmation : Re-examine crystallographic data (SHELXL-refined) to rule out polymorphic or solvate forms .

Q. What computational approaches predict target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on the furan’s electron-rich region and chlorobenzyl’s hydrophobic pocket .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100+ ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .

Q. How can synthetic yields be optimized for scale-up?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling steps to reduce byproducts .
  • Solvent Optimization : Switch from DMF to THF or EtOAc for greener synthesis, balancing polarity and reaction rate .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hr reflux) while maintaining >80% yield .

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